molecular formula C12H21NO4 B3098389 N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid CAS No. 1335031-77-0

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Cat. No. B3098389
CAS RN: 1335031-77-0
M. Wt: 243.30
InChI Key: GKDUYHIMOWUHAF-UFBFGSQYSA-N
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Description

“N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid” is a compound that involves a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides has been reported . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .


Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

Scientific Research Applications

N-Boc Protection of Amines

The N-Boc group is widely used for the protection of amine groups in synthetic chemistry . This compound can be used to achieve selective N-Boc protection on structurally diverse amines under ultrasound irradiation . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

N-Boc Deprotection

This compound can also be used in the deprotection of the N-Boc group . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Use in Peptide Synthesis

The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . This compound can be used in the synthesis of peptides, where the N-Boc group protects the amine groups during the synthesis process .

Use in Green Chemistry

The use of this compound aligns with the principles of green chemistry, which aims to eliminate or at least decrease the use of potentially dangerous substances . The method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) is considered environmentally friendly .

Use in Continuous N-Boc Deprotection of Amines

This compound can be used in the continuous N-Boc deprotection of amines using solid Brønsted acid catalysts . This method allows for high yields of a variety of aromatic and aliphatic amines .

Use in Ultrasound Irradiation

This compound can be used in the N-Boc protection of amines under ultrasound irradiation . This method is simple, efficient, and environmentally friendly, allowing for excellent isolated yields in a short reaction time .

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed and causes skin and eye irritation . It also may cause respiratory irritation .

Future Directions

The development of more efficient and environmentally friendly methods for N-Boc protection and deprotection is an active area of research. This includes the use of catalysts to lower the required reaction temperature and the development of methods for continuous N-Boc deprotection . The use of deep eutectic solvents for N-Boc deprotection has also been explored .

properties

IUPAC Name

(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUYHIMOWUHAF-UFBFGSQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
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N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
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N-Boc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid

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